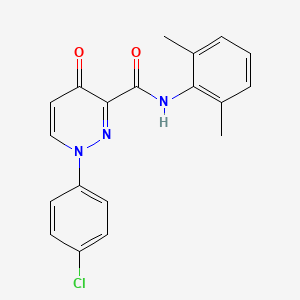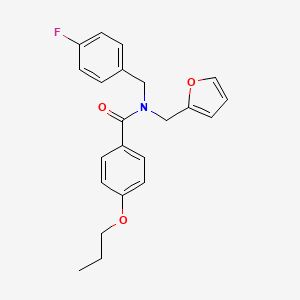![molecular formula C22H27N3O B11380593 N-{5-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11380593.png)
N-{5-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzimidazole core linked to a phenylethyl group and a pentyl chain terminating in an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Extension of the Pentyl Chain: The pentyl chain can be added through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a pentyl halide.
Formation of the Acetamide Group: Finally, the acetamide group can be introduced by reacting the terminal amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzimidazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving benzimidazole derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenylethyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Phenylethylbenzimidazole: Similar structure but lacks the pentyl chain and acetamide group.
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}amine: Similar structure but with an amine group instead of an acetamide group.
Uniqueness
N-{5-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
特性
分子式 |
C22H27N3O |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
N-[5-[1-(2-phenylethyl)benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C22H27N3O/c1-18(26)23-16-9-3-6-14-22-24-20-12-7-8-13-21(20)25(22)17-15-19-10-4-2-5-11-19/h2,4-5,7-8,10-13H,3,6,9,14-17H2,1H3,(H,23,26) |
InChIキー |
SRZQEOKEJIURMX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11380516.png)
![N-ethyl-N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11380522.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11380526.png)
![3-(biphenyl-4-yl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380527.png)
![5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11380542.png)
![5-(cyclopropylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11380554.png)


![11-(4-bromophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11380577.png)
![4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11380581.png)
![4-(4-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11380598.png)

![2-(4-Ethylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11380621.png)
![Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11380631.png)
